molecular formula C13H11BrN2O3 B1487595 Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate CAS No. 1086397-54-7

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Cat. No. B1487595
CAS RN: 1086397-54-7
M. Wt: 323.14 g/mol
InChI Key: LOTNLMWLGKYQTQ-UHFFFAOYSA-N
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Description

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a chemical compound . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is C13H11BrN2O3 . This indicates that the molecule consists of 13 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is 323.14 . Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.

Scientific Research Applications

Pharmaceutical Research

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate: is a compound of interest in pharmaceutical research due to its potential as a building block for the synthesis of various drug candidates. Its structure, containing both a bromopyrimidin and a benzoate group, makes it a versatile precursor in the synthesis of molecules with potential biological activity .

Material Science

In material science, this compound could be used in the development of novel organic materials. Its aromatic structure and the presence of heterocycles are characteristics often found in conductive polymers or organic semiconductors, which are pivotal in creating new electronic devices .

Chemical Synthesis

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate: plays a role in chemical synthesis as an intermediate. It can undergo various chemical reactions, including coupling reactions, which are fundamental in constructing complex molecules. This is particularly useful in the synthesis of new compounds with potential applications in different fields of chemistry .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry. Due to its unique structure, it can serve as a calibration standard in mass spectrometry or chromatography, helping to identify or quantify other compounds in a mixture .

Life Sciences

In life sciences, the compound’s application extends to molecular biology, where it may be used in the study of DNA interactions. The bromopyrimidin moiety can potentially act as a DNA intercalator, which is useful in understanding DNA replication and transcription processes .

Chromatography

Lastly, in the field of chromatography, Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate could be employed as a component in the stationary phase or as a compound of interest in the development of new chromatographic methods. Its molecular properties allow it to interact with various analytes, which is essential for separation techniques .

Mechanism of Action

properties

IUPAC Name

ethyl 3-(5-bromopyrimidin-2-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c1-2-18-12(17)9-4-3-5-11(6-9)19-13-15-7-10(14)8-16-13/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTNLMWLGKYQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695133
Record name Ethyl 3-[(5-bromopyrimidin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

CAS RN

1086397-54-7
Record name Ethyl 3-[(5-bromopyrimidin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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